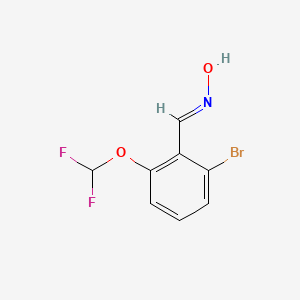

2-Bromo-6-(difluoromethoxy)benzaldehyde oxime

Description

2-Bromo-6-(difluoromethoxy)benzaldehyde oxime (CAS: 1404115-37-2) is a halogenated aromatic compound with the molecular formula C₈H₅BrF₂O₂ and a molecular weight of 251.03 g/mol . It features a benzaldehyde core substituted with a bromine atom at position 2 and a difluoromethoxy group (-OCHF₂) at position 6, followed by oxime (-CH=N-OH) functionalization. This compound is primarily used in research settings, particularly in the synthesis of bioactive molecules, such as insecticidal and fungicidal meta-diamide derivatives . Key suppliers include Dayang Chem (Hangzhou) Co., Ltd., and GLPBIO, with applications restricted to non-human research .

Properties

IUPAC Name |

(NE)-N-[[2-bromo-6-(difluoromethoxy)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO2/c9-6-2-1-3-7(14-8(10)11)5(6)4-12-13/h1-4,8,13H/b12-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSHSMLFLFRTNB-UUILKARUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=NO)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Br)/C=N/O)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of γ-secretase modulators, suggesting potential targets could be enzymes or receptors involved in these pathways.

Mode of Action

Oximes, in general, are known to react with aldehydes and ketones to form a new compound. This reaction is essentially irreversible as the adduct dehydrates.

Biological Activity

2-Bromo-6-(difluoromethoxy)benzaldehyde oxime is an organic compound notable for its unique molecular structure, which includes a bromine atom at position 2 of the benzene ring, a difluoromethoxy group at position 6, and an oxime functional group. This compound is classified as an aromatic oxime derivative and has garnered attention in medicinal chemistry due to its potential biological activities.

The molecular formula of 2-Bromo-6-(difluoromethoxy)benzaldehyde oxime is with a molecular weight of approximately 251.03 g/mol. The presence of fluorine atoms significantly influences its reactivity and biological activity, enhancing metabolic stability and bioavailability, which are critical for drug development.

The biological activity of this compound is primarily linked to its structural features that enhance interactions with biological targets. The introduction of fluorine atoms often improves binding affinity to proteins or enzymes through stronger hydrogen bonding and van der Waals interactions. Compounds with similar structures have demonstrated the ability to modulate enzyme activity or receptor binding, suggesting potential therapeutic applications.

In Vitro Studies

Research indicates that compounds structurally similar to 2-Bromo-6-(difluoromethoxy)benzaldehyde oxime exhibit various biological activities, including:

- Antioxidant Properties : Similar derivatives have shown significant antioxidant capabilities, which are crucial in preventing cellular damage caused by oxidative stress .

- Enzyme Inhibition : Studies on related compounds demonstrate their ability to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. The inhibition of ALR2 can mitigate cellular toxicity associated with hyperglycemia .

Binding Affinity

Interaction studies have focused on the binding affinity of 2-Bromo-6-(difluoromethoxy)benzaldehyde oxime to various biological targets. The presence of the difluoromethoxy group enhances its interaction with biomolecules, potentially leading to significant pharmacological effects.

Case Studies and Research Findings

Several studies have explored the biological implications of similar oxime derivatives:

- Oxime Derivatives as ALR2 Inhibitors : Research on O-benzyl oxime-based derivatives has shown that modifications can enhance their enzyme inhibitory properties and antioxidant efficacy. For instance, certain derivatives exhibited dual action by inhibiting ALR2 while also scavenging free radicals in vitro .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzaldehyde oximes have revealed that specific substitutions on the benzene ring can significantly influence both enzyme inhibition and antioxidant activity. For example, methoxy groups were found to improve lipophilicity and membrane penetration, enhancing therapeutic potential .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Molecular Weight | Enzyme Target | Biological Activity |

|---|---|---|---|

| 2-Bromo-6-(difluoromethoxy)benzaldehyde oxime | 251.03 g/mol | ALR2 | Antioxidant, Enzyme Inhibition |

| (E)-benzaldehyde O-benzyl oximes | Varies | ALR2 | Antioxidant |

| 2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime | Varies | ALR2 | Strongest Inhibitor |

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with 2-Bromo-6-(difluoromethoxy)benzaldehyde oxime. Potential studies could include:

- In Vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To understand the precise biochemical pathways affected by this compound.

- Development of Derivatives : Exploring modifications that enhance bioactivity or reduce toxicity.

Scientific Research Applications

2-Bromo-6-(difluoromethoxy)benzaldehyde oxime is an aromatic oxime derivative with a unique molecular structure that includes a bromine atom at position 2 of the benzene ring, a difluoromethoxy group at position 6, and an oxime functional group attached to the carbonyl carbon of the aldehyde. Its molecular formula is with a molecular weight of approximately 251.03 g/mol. The compound's applications stem from its distinctive chemical properties, influenced by the presence of fluorine atoms, which can significantly affect its reactivity and biological activity. Compounds with similar structures have demonstrated potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific enzymes or receptors.

Scientific Research Applications

2-Bromo-6-(difluoromethoxy)benzaldehyde oxime is primarily used in medicinal chemistry and material science. Its applications include:

- Drug Discovery The presence of aldehyde and oxime functional groups suggests applications in drug discovery.

- Intermediate in Synthesis It serves as an intermediate in the synthesis of pharmaceutical compounds. The incorporation of fluorine atoms can enhance metabolic stability and bioavailability, making such compounds attractive for drug development.

Medicinal Chemistry

The biological activity of 2-Bromo-6-(difluoromethoxy)benzaldehyde oxime is linked to its structural features that enhance its interaction with biological targets. The introduction of fluorine atoms often enhances metabolic stability and bioavailability, making such compounds attractive for drug development. Compounds with similar structures have shown potential in developing pharmaceuticals that target specific enzymes or receptors. Studies have indicated that compounds with similar structures can modulate enzyme activity or receptor binding, suggesting potential therapeutic applications.

Biochemical Assays

In biochemical assays, this compound may act as an enzyme inhibitor by binding to active sites, thus blocking substrate access. The difluoromethoxy group can enhance binding affinity through hydrogen bonding and van der Waals interactions, which is crucial for developing inhibitors against resistant bacterial strains.

Material Science

The compound is utilized in the production of specialty chemicals and materials, where its unique properties can be leveraged to develop new materials with specific functionalities.

C–H Borylation

Trialkoxysilane protecting group-assisted regioselective C–H borylation of arenes includes derivatives of benzaldehydes . Alkoxy-substituted aromatic aldoximes are well-tolerated, giving >20:1 para-selectivity . Arenes bearing difluoromethoxy, trifluoromethoxy, and trifluoromethyl substituents are also compatible, providing the corresponding products in good yields and regioselectivities .

Other uses

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzaldehyde Family

The following table highlights key structural and functional differences between 2-bromo-6-(difluoromethoxy)benzaldehyde oxime and its analogues:

Key Observations:

- Bioactivity : Derivatives of 2-bromo-6-(difluoromethoxy)phenyl groups exhibit insecticidal and fungicidal activities (e.g., compound 8a in , with 81% yield and 96.33% purity). In contrast, simpler brominated oximes like 3-bromobenzaldehyde oxime lack reported bioactivity .

- Toxicity : The target compound’s H302 hazard classification aligns with other brominated benzaldehydes, though its ecotoxicity profile remains unstudied. Oxime ethers in general show acute toxicity in aquatic organisms (e.g., Daphnia class III toxicity) .

Comparison with Oxime Derivatives

Oxime-functionalized compounds are critical in medicinal and agrochemical research. Below is a comparison of oxime derivatives:

Key Findings:

- Bioactivity Enhancement : The combination of bromine and difluoromethoxy groups in the target compound likely synergizes to enhance binding to biological targets, as seen in its pesticidal derivatives .

- Ecotoxicity : While the target compound’s ecotoxicity is undocumented, simpler oxime ethers exhibit moderate to high toxicity in aquatic ecosystems (e.g., class V toxicity in Spirodela) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-6-(difluoromethoxy)benzaldehyde oxime in laboratory settings?

- Methodological Answer : The oxime can be synthesized via condensation of 2-Bromo-6-(difluoromethoxy)benzaldehyde with hydroxylamine (NHOH) under acidic conditions. A validated approach involves TS-1 molecular sieve-catalyzed ammoximation, where the aldehyde reacts with NH·HO and HO to form an imine intermediate, which is subsequently oxidized to the oxime . Purity is confirmed via TLC and NMR.

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Eye Contact : Flush immediately with water for 10–15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing .

- General Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Toxicity data are limited, so assume acute hazards .

Q. How is the structure of the synthesized oxime confirmed analytically?

- Methodological Answer :

- 1H NMR : Characteristic peaks include δ ~9.98 (s, 1H, aldehyde proton) and aromatic protons in the 7.6–7.8 ppm range .

- TLC : Use petroleum ether-CHCl-1-butanol (2:2:1 v/v) with iodine visualization (R comparison to authentic samples) .

- Melting Point : Cross-validate with literature values for derivatives like p-bromobenzaldehyde oxime .

Advanced Research Questions

Q. How can kinetic studies be designed to analyze the oxidation of this oxime to its aldehyde?

- Methodological Answer :

- Conditions : Use RuCl catalysis in HClO medium at 303 K under pseudo-first-order conditions ([oxime] ≫ [BAB]).

- Data Collection : Monitor bromamine-B (BAB) depletion via UV-Vis spectroscopy; plot log[BAB] vs. time for first-order kinetics (R > 0.9925) .

- Kinetic Orders : Determine fractional orders for [oxime] (0.66–0.80) and inverse fractional orders for [H] (-0.43 to -0.53) using log-log plots .

Q. What catalytic role does RuCl play in enhancing oxidation efficiency?

- Methodological Answer : RuCl forms a 1:1 complex with BAB, lowering activation energy and increasing reaction rates by 4–6×. Catalytic constants (K) are temperature-dependent, with activation parameters (ΔH‡, ΔS‡) calculated via Arrhenius plots . Isokinetic temperature (338 K) confirms consistent mechanistic pathways across substrates .

Q. What mechanistic insights explain the inverse dependence on [H] during RuCl-catalyzed oxidation?

- Methodological Answer : The proposed mechanism involves:

- Step 1 : BAB + RuCl ⇄ [BAB-RuCl] complex (spectroscopically validated).

- Step 2 : Rate-determining oxime coordination to the complex, followed by H-assisted proton transfer.

- Rate Law : Derived as , reflecting H-dependent deprotonation .

Q. How do substituents (e.g., bromo, difluoromethoxy) influence reactivity in oxime transformations?

- Methodological Answer :

- Electron-Withdrawing Effects : Bromo and difluoromethoxy groups reduce electron density at the oxime N–O bond, accelerating oxidation.

- Steric Considerations : Ortho-substituents (e.g., bromo) may hinder coordination but enhance stability via π-stacking (observed in crystal structures of analogous bromo-fluoro benzaldehydes) .

- Comparative Kinetics : p-Bromo derivatives exhibit faster rates vs. methoxy or nitro-substituted oximes due to favorable redox potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.